molecular formula C9H8BrN B186637 7-bromo-5-methyl-1H-indole CAS No. 15936-79-5

7-bromo-5-methyl-1H-indole

Cat. No. B186637
Key on ui cas rn: 15936-79-5
M. Wt: 210.07 g/mol
InChI Key: DCPYEEKBRKJUCY-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

1.68 g of 7-bromo-5-methyl-indole (8 mmol) were dissolved in 30 ml THF and 15 ml of a 1.6 molar solution of n-BuLi in hexane were added at −78° C. The reaction mixture was then allowed to warm to 0-5° C. and was stirred at this temperature for 30 min. Then it was cooled again to −78° C., dry ice was added and the mixture was allowed to warm to rt. After 15 min at rt it was poured into water and extracted twice with ether. The aqueous phase was then acidified with 1 N HCl solution and extracted several times with DCM. The combined DCM extracts were then washed with brine, dried with magnesium sulfate, filtered and the solvent was evaporated. The remaining residue was triturated with n-hexane. Final filtration yielded 0.78 g (56%) of 5-methyl-1H-indole-7-carboxylic acid as light brown solid. 1H NMR (DMSO-d, 300 MHz): δ 2.41 (s, 3H), 6.44 (m, 1H), 7.31 (m, 1H), 7.58 (s, 1H), 7.61 (s, 1H), 10.91 (br s, 1H), 12.92 (br s, 1H).
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.[Li]CCCC.[C:17](=[O:19])=[O:18].O>C1COCC1.CCCCCC>[CH3:11][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([C:17]([OH:19])=[O:18])[CH:3]=1)[NH:9][CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
BrC=1C=C(C=C2C=CNC12)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled again to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
EXTRACTION
Type
EXTRACTION
Details
extracted several times with DCM
WASH
Type
WASH
Details
The combined DCM extracts were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The remaining residue was triturated with n-hexane
FILTRATION
Type
FILTRATION
Details
Final filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C=C2C=CNC2=C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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